Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
An In-Depth Technical Guide to 4-Chloro-2-ethylthieno[2,3-d]pyrimidine
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 4-Chloro-2-ethylthieno[2,3-d]pyrimidine. It delves into the core chemical properties, synthesis, reactivity, and applications of this key heterocyclic intermediate, providing both foundational knowledge and field-proven insights.
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system of considerable interest in medicinal chemistry. Structurally, it can be viewed as a bioisostere of adenine, a fundamental purine base in DNA and RNA.[1] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often acting as competitive inhibitors. The core scaffold has been successfully leveraged to develop agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective properties.[1]
4-Chloro-2-ethylthieno[2,3-d]pyrimidine (CAS No. 56844-11-2) is a pivotal intermediate in the synthesis of more complex derivatives. The presence of a chlorine atom at the 4-position of the pyrimidine ring imparts significant reactivity, making it an ideal starting point for introducing diverse functional groups via nucleophilic substitution.[2] This versatility allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of lead compounds for enhanced potency and selectivity.
Physicochemical Properties and Identification
Accurate identification and understanding of the physicochemical properties of a compound are foundational to its successful application in research and development.
| Property | Value | Source(s) |
| CAS Number | 56844-11-2 | [3] |
| Molecular Formula | C₈H₇ClN₂S | [4] |
| Molecular Weight | 198.68 g/mol | [3] |
| Melting Point | 50-52 °C | |
| Physical Form | Powder | |
| InChI Key | PKCDEKLEICRQKQ-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CCC1=NC2=C(C=CS2)C(=N1)Cl | [4] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of 4-Chloro-2-ethylthieno[2,3-d]pyrimidine typically involves a multi-step sequence, beginning with the construction of the core thiophene ring, followed by the annulation of the pyrimidine ring and subsequent chlorination. The following protocol is a representative methodology based on established chemical principles for this class of compounds.[5][6]
Workflow for Synthesis
Caption: Multi-step synthesis of 4-Chloro-2-ethylthieno[2,3-d]pyrimidine.
Step-by-Step Methodology
Step 1: Synthesis of 2-Amino-5-ethylthiophene-3-carbonitrile (Gewald Reaction)
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Rationale: The Gewald reaction is a classic multi-component reaction used to synthesize substituted 2-aminothiophenes. It involves the condensation of a ketone or aldehyde (here, derived from propionaldehyde which relates to the ethyl group), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
-
Procedure:
-
To a stirred solution of propionaldehyde, ethyl cyanoacetate, and elemental sulfur in ethanol, add a catalytic amount of a tertiary amine (e.g., triethylamine or morpholine) dropwise at room temperature.[6]
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the thiophene intermediate.
-
Step 2: Synthesis of 2-Ethylthieno[2,3-d]pyrimidin-4(3H)-one
-
Rationale: The annulation of the pyrimidine ring is achieved by heating the 2-aminothiophene intermediate with a suitable one-carbon synthon, such as formamide. This cyclization reaction forms the stable pyrimidinone core.
-
Procedure:
-
Heat a mixture of 2-Amino-5-ethylthiophene-3-carbonitrile and an excess of formamide to approximately 180 °C.[6]
-
Maintain this temperature for 2-4 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain 2-Ethylthieno[2,3-d]pyrimidin-4(3H)-one.
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Step 3: Synthesis of 4-Chloro-2-ethylthieno[2,3-d]pyrimidine
-
Rationale: The conversion of the hydroxyl group (in the tautomeric form of the pyrimidinone) to a chloro group is a crucial activation step. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this type of chlorination.[5][6]
-
Procedure:
-
Carefully add 2-Ethylthieno[2,3-d]pyrimidin-4(3H)-one to an excess of phosphorus oxychloride (POCl₃) with stirring.
-
Heat the mixture to reflux and maintain for 3-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) while keeping the temperature low.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-Chloro-2-ethylthieno[2,3-d]pyrimidine.
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Chemical Reactivity and Applications in Drug Discovery
The primary utility of this compound stems from the electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing effect of the chlorine atom at the C4 position.[2] This makes it highly susceptible to nucleophilic aromatic substitution (SₙAr), providing a gateway to a vast library of derivatives.
Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)
Caption: Key SₙAr reactivity of the 4-chloro position.
This reactivity is the cornerstone of its role as a building block. By reacting 4-Chloro-2-ethylthieno[2,3-d]pyrimidine with various nucleophiles—such as primary/secondary amines, thiols, or alcohols—researchers can systematically modify the C4 position to explore the chemical space and optimize for target binding.
Therapeutic Applications
Derivatives synthesized from this intermediate have shown promise in numerous therapeutic areas:
-
Oncology: The thieno[2,3-d]pyrimidine scaffold is a privileged structure for kinase inhibitors. Derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and FMS-like tyrosine kinase 3 (FLT3), both of which are critical targets in cancer therapy.[7][8] Other derivatives have been designed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Histone Deacetylase (HDAC), inducing autophagic cell death in cancer cells.[7][9]
-
Infectious Diseases: The scaffold has been explored for the development of novel anti-malarial agents, targeting key enzymes in Plasmodium falciparum like dihydrofolate reductase (DHFR).[6] Additionally, certain derivatives exhibit potent antibacterial activity, particularly against antibiotic-resistant Gram-positive bacteria.[10]
-
Inflammatory Diseases: The structural analogy to purines makes these compounds suitable for targeting enzymes involved in inflammatory pathways. They have been investigated as anti-inflammatory agents, further broadening their therapeutic potential.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazard Pictogram: GHS07 (Harmful/Irritant)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust/fumes. Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
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Conclusion
4-Chloro-2-ethylthieno[2,3-d]pyrimidine is more than a mere chemical; it is a versatile and powerful platform for innovation in drug discovery. Its straightforward synthesis, well-defined reactivity at the C4 position, and the proven biological relevance of its derivatives make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to rationally design and synthesize novel therapeutic agents to address significant unmet medical needs.
References
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- Wang, L., et al. (2020). Discovery of Thieno[2,3-d]pyrimidine-Based Hydroxamic Acid Derivatives as Bromodomain-Containing Protein 4/Histone Deacetylase Dual Inhibitors Induce Autophagic Cell Death in Colorectal Carcinoma Cells. Journal of Medicinal Chemistry.
- Merck. (n.d.). 4-Chloro-2-ethylthieno[2,3-d]pyrimidine.
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- ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
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Panda, G., et al. (2021). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[3][11]thieno[2,3-d]pyrimidine derivatives. PMC. Available at:
- El-Naggar, M., et al. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. RSC Publishing.
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